

Structure Elucidation of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)cyclohexanone

Cat. No.: B175172

[Get Quote](#)

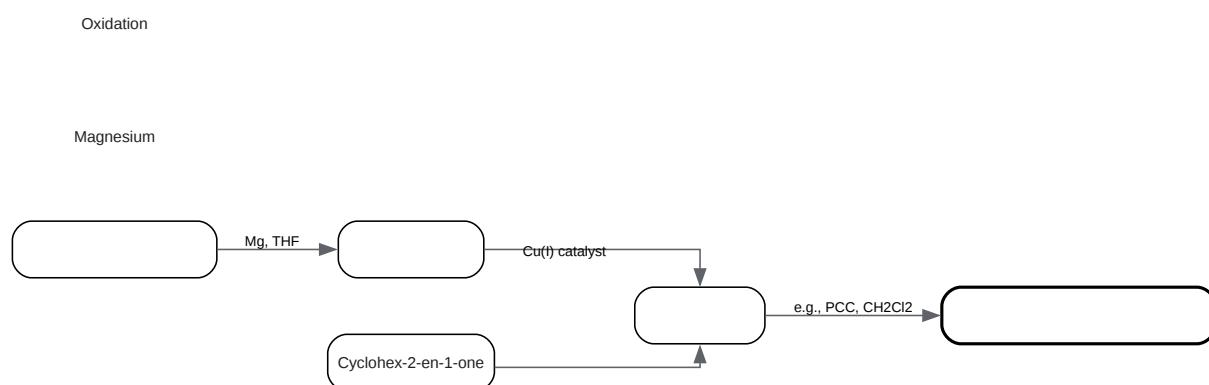
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenyl)cyclohexanone is a fluorinated organic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural features, combining a cyclohexanone moiety with a difluorophenyl group, make it a valuable building block for creating diverse and complex molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the structural elucidation of **4-(3,5-Difluorophenyl)cyclohexanone**, detailing the expected analytical data and the experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 4-(3,5-Difluorophenyl)cyclohexan-1-one
- CAS Number: 156265-95-1[1]
- Molecular Formula: C₁₂H₁₂F₂O

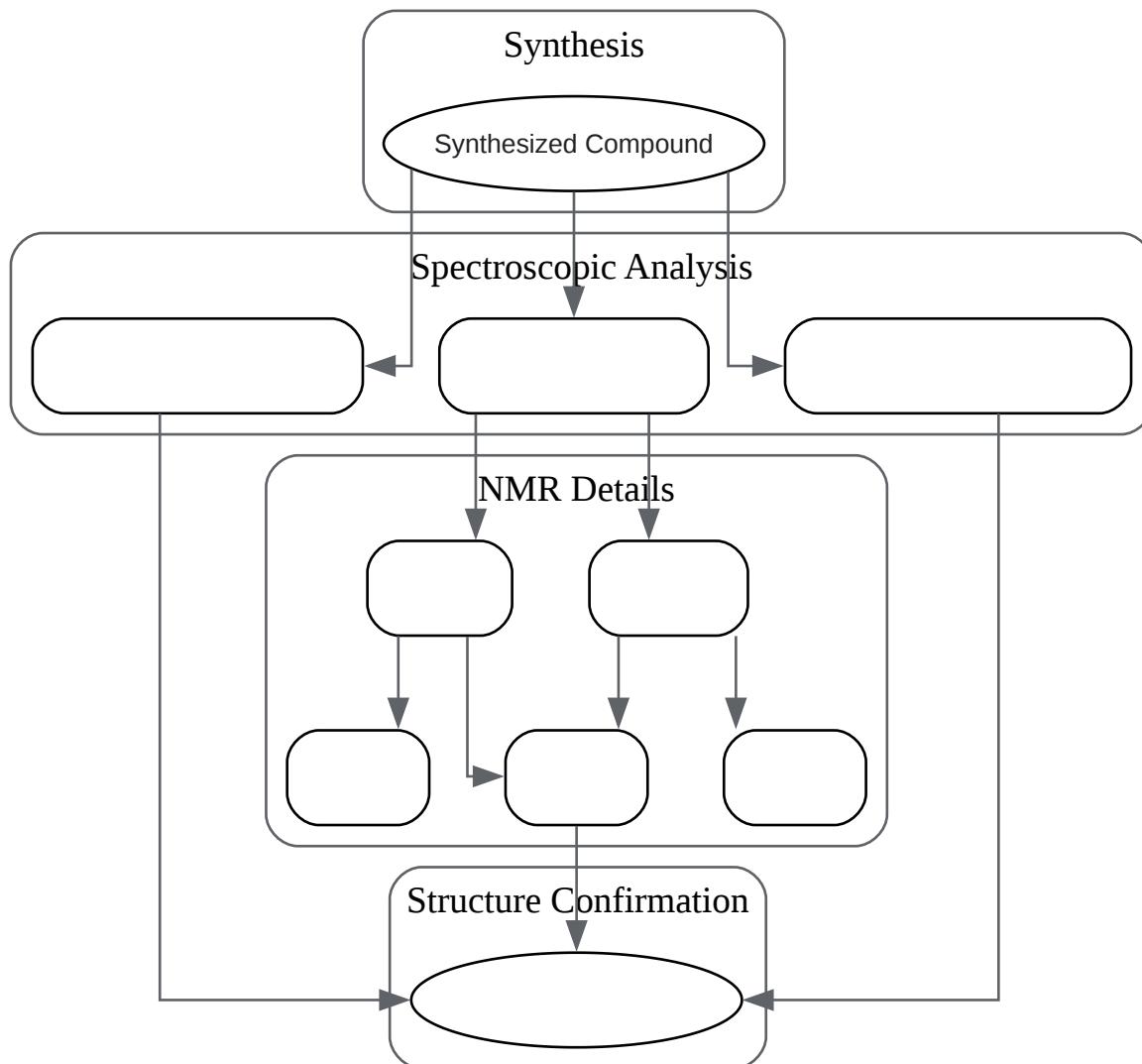

- Molecular Weight: 210.22 g/mol

Predicted Physicochemical Properties

Property	Value
Boiling Point	278.0 ± 40.0 °C
Density	1.25 ± 0.1 g/cm ³
pKa	-7.0 ± 0.2

Synthesis Pathway

While a specific detailed synthesis protocol for **4-(3,5-difluorophenyl)cyclohexanone** is not readily available in the public domain, a plausible synthetic route can be inferred from established organic chemistry reactions. A common method for the synthesis of 4-aryl cyclohexanones is the Michael addition of a Grignard reagent to a cyclohexenone, followed by oxidation.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(3,5-Difluorophenyl)cyclohexanone**.

Structure Elucidation Workflow

The structural confirmation of **4-(3,5-Difluorophenyl)cyclohexanone** relies on a combination of spectroscopic techniques. The following workflow outlines the typical process for its structure elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(3,5-Difluorophenyl)cyclohexanone** based on the analysis of its structure and comparison with similar compounds.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.0 - 6.8	m	3H	Ar-H
3.2 - 3.0	m	1H	CH (benzylic)
2.6 - 2.4	m	4H	CH ₂ (alpha to C=O)
2.2 - 2.0	m	4H	CH ₂ (beta to C=O)

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
210	C=O
163 (dd, J ≈ 248, 12 Hz)	C-F
145 (t, J ≈ 10 Hz)	Ar-C (ipso)
110 (dd, J ≈ 22, 7 Hz)	Ar-CH
102 (t, J ≈ 25 Hz)	Ar-CH
45	CH (benzylic)
41	CH ₂ (alpha to C=O)
34	CH ₂ (beta to C=O)

Mass Spectrometry (Predicted)

m/z	Interpretation
210	[M] ⁺ (Molecular Ion)
182	[M - CO] ⁺
139	[M - C ₄ H ₆ O] ⁺
113	[C ₆ H ₃ F ₂] ⁺

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3050	Weak	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1715	Strong	C=O stretch (ketone)
1620, 1590	Medium-Weak	C=C stretch (aromatic)
1350-1150	Strong	C-F stretch
870	Strong	C-H bend (aromatic, isolated H)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of **4-(3,5-Difluorophenyl)cyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Process the data similarly to the ^1H NMR spectrum.
- 2D NMR (COSY, HSQC):
 - Acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.
 - Use standard pulse programs provided by the spectrometer software.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes.
 - EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for oils): Place a drop of the neat liquid sample between two KBr or NaCl plates.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
 - ATR: Place the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000-400 cm^{-1} .

Biological Activity Context

While specific signaling pathways for **4-(3,5-difluorophenyl)cyclohexanone** are not yet elucidated in public literature, its utility as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with various biological targets. The 3,5-difluorophenyl moiety is a common pharmacophore used to enhance binding affinity and metabolic stability in drug candidates targeting enzymes and receptors. Further research is warranted to explore the standalone biological activity of this compound and its derivatives.

Conclusion

The structural elucidation of **4-(3,5-Difluorophenyl)cyclohexanone** can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the predicted spectral data and standardized experimental protocols to aid researchers in the

characterization of this and structurally related compounds. The unique combination of a cyclohexanone ring and a difluorinated phenyl group makes this molecule a promising scaffold for the development of new therapeutic agents and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 156265-95-1,4-(3,5-difluorophenyl)cyclohexanone | lookchem [lookchem.com]
- To cite this document: BenchChem. [Structure Elucidation of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175172#structure-elucidation-of-4-3-5-difluorophenyl-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com